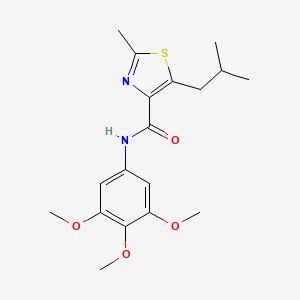
5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of functional groups, which may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Introduction of the Isobutyl and Methyl Groups: Alkylation reactions can be used to introduce the isobutyl and methyl groups at the appropriate positions on the thiazole ring.
Attachment of the Trimethoxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the trimethoxyphenyl group to the thiazole ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the carboxamide group may produce an amine.
科学的研究の応用
“5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
作用機序
The mechanism of action of “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cellular function or behavior.
類似化合物との比較
Similar Compounds
5-isobutyl-2-methyl-1,3-thiazole-4-carboxamide: Lacks the trimethoxyphenyl group.
2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide: Lacks the isobutyl group.
5-isobutyl-2-methyl-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the trimethoxyphenyl group in “5-isobutyl-2-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide” may impart unique chemical and biological properties, such as increased lipophilicity or specific interactions with biological targets.
特性
分子式 |
C18H24N2O4S |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
2-methyl-5-(2-methylpropyl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C18H24N2O4S/c1-10(2)7-15-16(19-11(3)25-15)18(21)20-12-8-13(22-4)17(24-6)14(9-12)23-5/h8-10H,7H2,1-6H3,(H,20,21) |
InChIキー |
ODVCMHHYXQSEBP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(S1)CC(C)C)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















